Cas no 79967-07-0 (1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-)

1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-
- P-DEMETHYLBUFLOMEDIL
- 1-(4-Hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-1-butanone
- 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one Hydrochloride (p-Desmethyl-Buflomedil Hydrochloride)
- BuflomedilimpurityB
- Buflomedil impurity B
- BUFLOMEDIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- ZC874PHF7M
- 1-(4-hydroxy-2,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one
- 79967-07-0
-
- Inchi: InChI=1S/C16H23NO4/c1-20-14-10-12(18)11-15(21-2)16(14)13(19)6-5-9-17-7-3-4-8-17/h10-11,18H,3-9H2,1-2H3
- InChI Key: BJXQAMLBAONSIX-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1C(=O)CCCN2CCCC2)OC)O
Computed Properties
- Exact Mass: 293.163
- Monoisotopic Mass: 293.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59Ų
- XLogP3: 2
1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1157410 |
79967-07-0 | ¥2272.23 | 2023-01-14 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1157410 |
1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- |
79967-07-0 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1157410-20mg |
1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- |
79967-07-0 | 20mg |
¥1902.3 | 2024-12-30 |
1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- Related Literature
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-
Comprehensive Overview of 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- (CAS No. 79967-07-0)
1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-, with the CAS number 79967-07-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of ketone derivatives and features a unique structural framework combining a hydroxyl group, methoxy groups, and a pyrrolidine moiety. Its molecular complexity makes it a subject of interest for researchers exploring bioactive molecules and synthetic pathways.
The compound's structure is characterized by a butanone backbone substituted with a 4-hydroxy-2,6-dimethoxyphenyl group and a 1-pyrrolidinyl group. This arrangement imparts distinct physicochemical properties, such as moderate solubility in polar solvents and a specific molecular weight of approximately 279.34 g/mol. Researchers often investigate its stability under varying pH conditions and its potential interactions with biological targets, making it relevant to drug discovery and medicinal chemistry.
In recent years, the demand for specialty chemicals like 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- has surged due to its potential applications in pharmaceutical intermediates and flavor/fragrance industries. Users frequently search for terms such as "synthesis of 1-Butanone derivatives", "biological activity of pyrrolidine-containing compounds", and "CAS 79967-07-0 suppliers", reflecting its commercial and academic relevance. The compound's structural analogs are also studied for their antioxidant and anti-inflammatory properties, aligning with current trends in natural product research.
From a synthetic chemistry perspective, the preparation of 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- typically involves multi-step reactions, including Grignard reactions, etherification, and amination. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods are critical for ensuring its suitability in high-value applications, such as chiral synthesis or catalysis.
The compound's safety profile and handling guidelines are also frequently queried by users. While it is not classified as a hazardous material, standard laboratory precautions—such as glove use and adequate ventilation—are recommended during its handling. Its storage conditions (e.g., cool, dry environments) are essential to maintain its stability over time.
In summary, 1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)- (CAS No. 79967-07-0) represents a versatile compound with broad implications in organic synthesis and applied chemistry. Its unique structure and functional groups continue to inspire research into novel therapeutic agents and industrial applications, making it a noteworthy subject in modern scientific discourse.
79967-07-0 (1-Butanone,1-(4-hydroxy-2,6-dimethoxyphenyl)-4-(1-pyrrolidinyl)-) Related Products
- 55837-25-7(Buflomedil)
- 1393558-82-1(4-Chloro-5-(chloromethyl)-2-methylpyridine)
- 2411288-21-4(2-Amino-1-fluorosulfonyloxy-4-(trifluoromethyl)benzene)
- 1807266-13-2(3-Bromo-4-methyl-5-nitrobenzylamine)
- 2138071-91-5(3-[(2,2-Dimethylpropyl)(ethyl)amino]-4-ethylcyclohexan-1-ol)
- 2172391-39-6(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxypropanoic acid)
- 2228525-52-6(2-(1,3-oxazol-5-yl)cyclopropylmethanamine)
- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)
- 2877672-66-5(2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2,3-dihydropyridazin-3-one)
- 1965309-02-7((2-(2-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride)




